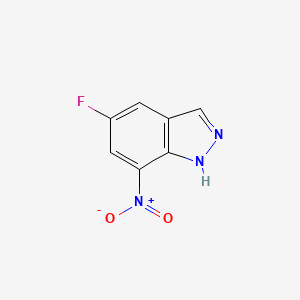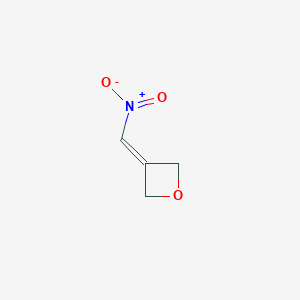
2-(1-丙基-3-吡咯烷基)乙胺
描述
2-(1-Propyl-3-pyrrolidinyl)ethylamine, also known as 3-PPP or 3-Pyrrolidinopropiophenone, is a chemical compound that belongs to the class of synthetic amines. It has a molecular formula of C9H20N2 and a molecular weight of 156.27 g/mol .
Molecular Structure Analysis
The molecular structure of 2-(1-Propyl-3-pyrrolidinyl)ethylamine consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .科学研究应用
Cell Biology
In cell biology, “2-(1-Propyl-3-pyrrolidinyl)ethylamine” is utilized for its potential to modify cellular processes. The compound’s structure, featuring a pyrrolidine ring, is of interest due to its presence in bioactive molecules with target selectivity . This selectivity is crucial for cell signaling and can be harnessed for targeted therapies or cellular imaging techniques.
Genomics
The pyrrolidine scaffold, to which “2-(1-Propyl-3-pyrrolidinyl)ethylamine” belongs, is significant in genomics research. It aids in the exploration of pharmacophore space due to its sp3-hybridization, contributing to the stereochemistry of molecules . This is particularly relevant in the study of gene expression and regulation, where molecular shape and orientation can influence binding to DNA or RNA sequences.
Proteomics
In proteomics, “2-(1-Propyl-3-pyrrolidinyl)ethylamine” can be instrumental in the study of protein interactions. The stereogenicity of the pyrrolidine ring’s carbons allows for diverse biological profiles, which is essential for understanding protein folding and function . This can lead to the development of new drugs with specific protein targets.
Analytical Chemistry
“2-(1-Propyl-3-pyrrolidinyl)ethylamine” finds applications in analytical chemistry, particularly in chromatography and mass spectrometry . Its unique chemical properties can be used to develop novel analytical methods for the separation and identification of complex biological samples.
Biopharma Production
The compound’s role in biopharma production is linked to its ability to serve as a building block for bioactive molecules . Its versatility in chemical synthesis makes it valuable for producing a wide range of pharmaceuticals, especially those requiring precise stereochemistry.
Safety Controlled Environment
In safety-controlled environments, such as laboratories and cleanrooms, “2-(1-Propyl-3-pyrrolidinyl)ethylamine” is important for maintaining stringent safety protocols . It may be used in the synthesis of compounds that require careful handling and storage conditions due to their reactivity or toxicity.
Cleanroom Solutions
The compound is also relevant in the context of cleanroom solutions, where it can be part of the synthesis of materials or chemicals that are used under controlled contamination levels . This ensures the integrity of experiments and products that are sensitive to environmental factors.
Advanced Battery Science
Lastly, “2-(1-Propyl-3-pyrrolidinyl)ethylamine” has potential applications in advanced battery science. The pyrrolidine ring structure could be utilized in the design of new electrolytes or as a component in the synthesis of battery materials that require specific electrochemical properties .
作用机制
Target of Action
It is known that pyrrolidine derivatives, which include 2-(1-propyl-3-pyrrolidinyl)ethylamine, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence how the compound interacts with its targets.
Biochemical Pathways
Pyrrolidine derivatives are known to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, can modify physicochemical parameters and improve the adme/tox results for drug candidates .
Result of Action
The presence of the pyrrolidine ring in the compound could potentially lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates .
属性
IUPAC Name |
2-(1-propylpyrrolidin-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-2-6-11-7-4-9(8-11)3-5-10/h9H,2-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLORSIUDDJDXRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[[Bis(2-hydroxyethyl)amino]methyl]phenol](/img/structure/B1440951.png)

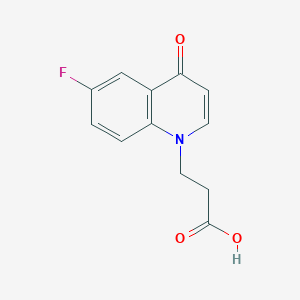

![5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine](/img/structure/B1440959.png)
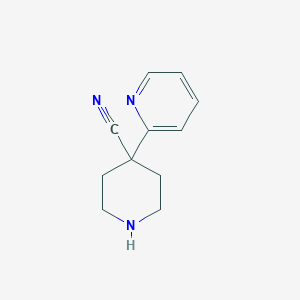

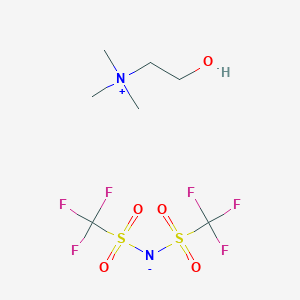
![2-{cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid](/img/structure/B1440965.png)
